molecular formula C13H14N2O3 B14452340 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one CAS No. 77698-16-9

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one

Katalognummer: B14452340
CAS-Nummer: 77698-16-9
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: VFRJMWYSNIKRAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a unique structure combining a methoxybenzoyl group with an imidazolone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 1,4-dimethylimidazolone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Wirkmechanismus

The mechanism by which 5-(4-Methoxybenzoyl)-1,4-dimethyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves interactions with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The imidazolone core may also play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects .

Eigenschaften

CAS-Nummer

77698-16-9

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

4-(4-methoxybenzoyl)-3,5-dimethyl-1H-imidazol-2-one

InChI

InChI=1S/C13H14N2O3/c1-8-11(15(2)13(17)14-8)12(16)9-4-6-10(18-3)7-5-9/h4-7H,1-3H3,(H,14,17)

InChI-Schlüssel

VFRJMWYSNIKRAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=O)N1)C)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.